2-Acetylphenylacetonitrile
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Overview
Description
2-Acetylphenylacetonitrile, also known as α-Acetylphenylacetonitrile, is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a phenyl group attached to an acetonitrile moiety. This compound is a white to light yellow crystalline solid with a melting point of 92-94°C . It is relatively soluble in organic solvents such as ethanol, DMSO, methanol, and acetone, but has limited solubility in water . The compound is used in various fields, including pharmaceuticals, agrochemicals, and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylphenylacetonitrile can be synthesized through various methods. One common method involves the alkylation of benzyl cyanide with ethyl acetate or acetic anhydride . The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the alkylation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can undergo hydrolysis to form carboxylic acids or amides under acidic or basic conditions.
Substitution: The ketone group adjacent to the nitrile group allows for various reactions such as alkylation and condensation.
Common Reagents and Conditions:
Oxidation: Strong acids such as sulfuric acid or hydrochloric acid are commonly used for hydrolysis reactions.
Substitution: Bases such as sodium ethoxide or potassium tert-butoxide are used for alkylation reactions.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various alkylated or condensed products depending on the specific reagents and conditions used.
Scientific Research Applications
2-Acetylphenylacetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetylphenylacetonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Acetylphenylacetonitrile can be compared with other similar compounds, such as:
Phenylacetoacetonitrile (APAAN): Both compounds have a phenyl group attached to an acetonitrile moiety, but this compound has an additional acetyl group, which provides unique reactivity and stability.
Benzyl Cyanide: This compound lacks the acetyl group present in this compound, resulting in different chemical properties and reactivity.
The unique combination of nitrile and ketone functional groups in this compound provides a distinct set of chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-acetylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISFSKYAUGJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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